molecular formula C19H20ClFN2O2 B5004072 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine

Cat. No. B5004072
M. Wt: 362.8 g/mol
InChI Key: BEHMQFLAHHACCF-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine, commonly known as BDF-108, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF-108 belongs to the class of piperazine derivatives and has been identified as a selective serotonin 2C (5-HT2C) receptor agonist.

Mechanism of Action

BDF-108 is a selective serotonin 2C (1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine) receptor agonist. The this compound receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the this compound receptor by BDF-108 leads to the inhibition of food intake and the promotion of weight loss. BDF-108 also produces antidepressant and anxiolytic effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects
BDF-108 produces a range of biochemical and physiological effects in animal models. Studies have shown that BDF-108 can reduce food intake and body weight, increase energy expenditure, and improve glucose metabolism. BDF-108 has also been shown to produce antidepressant and anxiolytic effects by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

BDF-108 has several advantages for lab experiments. It is a selective 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine receptor agonist, which makes it a valuable tool for studying the role of the this compound receptor in various physiological processes. BDF-108 is also relatively stable and can be synthesized in large quantities. However, there are also limitations to using BDF-108 in lab experiments. BDF-108 has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, BDF-108 is a synthetic compound that may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on BDF-108. One area of research is the development of BDF-108 analogs with improved pharmacokinetic properties. Another area of research is the investigation of the therapeutic potential of BDF-108 in the treatment of other disorders such as schizophrenia and addiction. Additionally, research can be focused on studying the effects of BDF-108 on other physiological processes such as sleep and circadian rhythms.
Conclusion
In conclusion, BDF-108 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF-108 is a selective 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine receptor agonist that produces a range of biochemical and physiological effects. BDF-108 has several advantages for lab experiments, but there are also limitations to using it in research. Future research on BDF-108 can focus on the development of analogs with improved pharmacokinetic properties and the investigation of its therapeutic potential in the treatment of other disorders.

Synthesis Methods

BDF-108 is a synthetic compound that can be synthesized using a series of chemical reactions. The synthesis of BDF-108 involves the reaction of 1-(1,3-benzodioxol-5-yl)methanamine with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux, and the product, BDF-108, is obtained after purification and isolation.

Scientific Research Applications

BDF-108 has been extensively studied for its potential therapeutic applications. One of the most promising applications of BDF-108 is in the treatment of obesity. BDF-108 has been shown to reduce food intake and body weight in animal models by selectively activating the 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine receptor. BDF-108 has also been investigated for its potential use in the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that BDF-108 can produce antidepressant and anxiolytic effects in animal models.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O2/c20-16-2-1-3-17(21)15(16)12-23-8-6-22(7-9-23)11-14-4-5-18-19(10-14)25-13-24-18/h1-5,10H,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHMQFLAHHACCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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